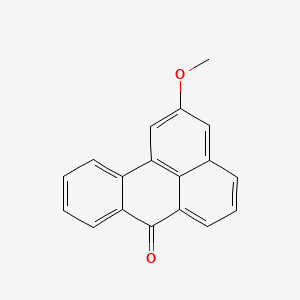
Methoxybenzanthrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxybenzanthrone, also known as this compound, is a useful research compound. Its molecular formula is C18H12O2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Probes
Methoxybenzanthrone is recognized for its solvatochromic characteristics, which make it an effective fluorescence probe. It exhibits significant changes in fluorescence based on the polarity of the solvent, enabling its use in various analytical applications.
- Solvatochromism : The fluorescence intensity and wavelength shift of this compound are influenced by the solvent's polarity. This property allows for the monitoring of environmental changes in chemical and biological systems .
- Application in Biological Studies : this compound has been utilized to investigate interactions with biomolecules, particularly DNA. Its ability to intercalate into DNA structures enables researchers to study binding interactions and dynamics .
DNA Binding Studies
The interaction of this compound with DNA has been extensively studied, revealing its potential as a fluorescent intercalator.
- Intercalation Mechanism : this compound can insert itself between the base pairs of DNA, leading to significant fluorescence quenching. This quenching effect is attributed to the interaction between the compound and nucleobases within the DNA helix .
- Quantitative Analysis : Research has established that the binding constant for this compound with calf thymus DNA is approximately 1.70×105 mol−1 L in base pairs, with a detection limit of 4.3×10−7 mol L−1. This quantification allows for precise measurements in biochemical assays .
Photochemical Applications
This compound's photochemical properties have led to its exploration in various applications related to light stability and energy transfer.
- Lightfastness : Studies have shown that this compound demonstrates good lightfastness, making it suitable for applications in coatings and materials that require resistance to photodegradation .
- Energy Transfer Systems : The compound's ability to absorb light effectively positions it as a candidate for energy transfer systems in organic photovoltaics and other optoelectronic devices.
Case Studies
Several case studies illustrate the practical applications of this compound:
Propiedades
Número CAS |
6535-67-7 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-methoxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O2/c1-20-12-9-11-5-4-8-15-17(11)16(10-12)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3 |
Clave InChI |
LGGANUMQYFIXFL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
SMILES canónico |
COC1=CC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
Key on ui other cas no. |
6535-67-7 |
Sinónimos |
methoxybenzanthrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















